7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Overview
Description
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, also known as 7-Bromo-1,8-naphthyridin-4-one, is a heterocyclic compound belonging to the naphthyridinone family. It is a colorless crystalline solid that is soluble in methanol and slightly soluble in water. 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a versatile building block for organic synthesis and has been extensively studied in the past decades due to its potential applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Reactions and Properties
- Chemical Behavior : A study by Plas, Woźniak, and Veldhuizen (2010) explored the chemical reactions of bromo and chloro-1,8-naphthyridines with potassium amide in liquid ammonia, providing insights into the behavior and formation of didehydro compounds in this class of chemicals (Plas, Woźniak, & Veldhuizen, 2010).
Applications in Organic Synthesis
- Heterocyclic Ring System Synthesis : Ferrarini et al. (1981) achieved the condensation of 7-substituted-2,3-dihydro-1,8-naphthyridin-4-(1H)ones with 2-aminonicotinaldehyde to produce new heterocyclic ring systems, indicating the role of such compounds in organic synthesis (Ferrarini et al., 1981).
Antimicrobial and Antimalarial Properties
- Antimalarial Activity : Barlin and Tan (1985) discovered that N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, showed significant antimalarial activity, highlighting its potential in medicinal chemistry (Barlin & Tan, 1985).
- Efflux Pump Inhibition : Oliveira-Tintino et al. (2020) studied the inhibitory action of 1,8-naphthyridine sulfonamides, related to 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, against efflux pumps in Staphylococcus aureus, suggesting its role in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXWWJQHIWXRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498349 | |
Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
CAS RN |
64942-87-6 | |
Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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